molecular formula C19H30O2 B1198408 Cetadiol CAS No. 3642-89-5

Cetadiol

Cat. No.: B1198408
CAS No.: 3642-89-5
M. Wt: 290.4 g/mol
InChI Key: CVCDJRPXEWJAAY-UVSUZTNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cetadiol is a steroidal compound identified in metabolic and synthetic chemistry studies. It is also listed as a reagent in hormone-related synthesis, with derivatives such as this compound diacetate, implying its utility in pharmaceutical or biochemical applications . Current research highlights its presence in cancer cell studies, though its specific mechanistic role remains unclear .

Properties

CAS No.

3642-89-5

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,16R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C19H30O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16-,17-,18+,19-/m0/s1

InChI Key

CVCDJRPXEWJAAY-UVSUZTNJSA-N

SMILES

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2)O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds are steroidal, sharing a tetracyclic core.
  • Boldenone (1-dehydrotestosterone) features a ketone group at C3 and a double bond at C1–C2, whereas this compound’s exact substituents are undefined but may include diol groups based on its name ("diol" suffix) .

Functional Differences :

  • Boldenone: An anabolic-androgenic steroid (AAS) used in veterinary medicine to promote muscle growth. It binds to androgen receptors, enhancing protein synthesis .
  • This compound: No therapeutic applications are documented, but its metabolic decline during fermentation suggests involvement in carbohydrate or lipid pathways .

This compound vs. β-Sitosterol

Structural Similarities :

  • Both possess a steroid backbone. β-Sitosterol includes a hydroxyl group at C3 and an alkyl side chain at C17, while this compound may have hydroxyl groups at multiple positions .

Functional Differences :

  • β-Sitosterol : A phytosterol that reduces cholesterol absorption in humans and is used in dietary supplements .
  • This compound: No cholesterol-related role is reported.

Functional Comparison with Metabolically Related Compounds

This compound vs. Fumaric Acid

Metabolic Roles :

  • Fumaric Acid: A Krebs cycle intermediate critical for energy production. It is also used therapeutically in psoriasis for its immunomodulatory effects .
  • This compound : Linked to fermentation dynamics, where its depletion correlates with carbohydrate metabolism shifts, suggesting it may act as a substrate or regulator in microbial pathways .

This compound vs. L-Kynurenine

Table 1: Key Properties of this compound and Comparable Compounds

Compound Core Structure Functional Groups Primary Role Research Context
This compound Steroid Diol (inferred) Fermentation metabolite Cancer cells, JUNCAO wine
Boldenone Steroid Ketone, double bond Anabolic agent Veterinary medicine
β-Sitosterol Steroid Hydroxyl, alkyl Cholesterol reduction Dietary supplements
Fumaric Acid Dicarboxylic acid Carboxylic acids Energy metabolism, psoriasis therapy Krebs cycle, immunology

Table 2: Metabolic Trends of this compound in Fermentation

Fermentation Day This compound Content (Relative) Associated Metabolic Shifts
10 High Peak carbohydrate degradation
21 Low Organic acid depletion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cetadiol
Reactant of Route 2
Cetadiol

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